2-(Aminomethyl)aniline hydrochloride
Description
Contextualization within Ortho-Substituted Aromatic Amine Chemistry
2-(Aminomethyl)aniline (B1197330) belongs to the class of ortho-substituted aromatic amines. The defining characteristic of this class is the presence of a substituent group at the position adjacent (ortho) to the amino (-NH2) group on the benzene (B151609) ring. This specific arrangement leads to a phenomenon known as the "ortho effect," which is a combination of steric and electronic factors that influence the molecule's reactivity and basicity. vedantu.comwikipedia.orgbyjus.com
Generally, ortho-substituted anilines are weaker bases than aniline (B41778) itself, regardless of whether the substituent is electron-donating or electron-withdrawing. vedantu.combyjus.comquora.com This is attributed to two primary steric factors:
Steric Hindrance to Protonation: A bulky group at the ortho position can physically obstruct the lone pair of electrons on the nitrogen atom, making it more difficult for a proton to approach and bond. vedantu.com
Steric Inhibition of Solvation: Substituents at the ortho-position can interfere with the solvation of the resulting anilinium ion (the conjugate acid), which would otherwise stabilize it. stackexchange.com
In the case of 2-(Aminomethyl)aniline, the aminomethyl group (-CH2NH2) at the ortho position introduces steric hindrance. stackexchange.comderpharmachemica.com When the aromatic amino group is protonated, its hybridization changes, causing steric repulsion between the ortho-substituent and the hydrogens on the newly formed anilinium ion. This repulsion destabilizes the conjugate acid, which in turn corresponds to a weaker base. vedantu.comwikipedia.org This effect is a key consideration for chemists when designing synthetic routes or studying the reactivity of this and related compounds.
Historical Overview of Aminomethylaniline Research and Derivatization
Research into aminobenzylamines, the parent structures of 2-(Aminomethyl)aniline, has been documented for over a century. Early synthesis methods involved the reaction of the corresponding nitrobenzyl chloride with ammonia (B1221849) or phthalimide, followed by reduction. google.com For example, m-aminobenzylamine was prepared from m-nitrobenzaldehyde through a multi-step process involving the formation of a hydrazone and subsequent catalytic reduction. google.com Aminobenzylamines are recognized as important intermediates for materials science, serving as curing agents for epoxy resins and as raw materials for polyamides and polyimides. google.com
The derivatization of 2-(Aminomethyl)aniline and related structures is a subject of ongoing research. The two amine groups offer multiple sites for reaction, allowing for the synthesis of a wide array of more complex molecules. For instance, 2-aminobenzylamine can be used in condensation reactions to synthesize heterocyclic compounds like 1,2,3,4-tetrahydroquinazolines. scientificlabs.co.uk It also participates in three-component cyclization reactions to afford complex structures such as tetrahydropyrroloquinazolinones. scientificlabs.co.uk Furthermore, research has explored the synthesis of various aminomethyl derivatives for potential biological applications, highlighting the compound's utility as a versatile building block. nih.govnih.govrsc.org
Significance of the Hydrochloride Form in Chemical Synthesis and Stability
In chemical synthesis and for practical handling, amines are frequently converted into their hydrochloride salts. stackexchange.comspectroscopyonline.com 2-(Aminomethyl)aniline is often supplied and used as its hydrochloride or dihydrochloride (B599025) salt. bldpharm.combldpharm.combldpharm.com This practice offers several distinct advantages over using the freebase form.
Enhanced Stability and Shelf-Life: Amine hydrochlorides are generally more stable and have a longer shelf-life than their corresponding free bases. stackexchange.com The free base of aniline and its derivatives can be susceptible to air oxidation, often leading to discoloration and impurity formation. chemicalbook.com Converting the amine to a salt protects the basic nitrogen atom from such degradation.
Improved Solubility: Converting insoluble amines into their hydrochloride salts is a common method to make them soluble in water and other protic solvents. stackexchange.comspectroscopyonline.com This is because the salt form is ionic, which increases its ability to dissolve in polar solvents. This property is crucial not only in pharmaceutical applications for bioavailability but also in the laboratory for conducting reactions in aqueous media. spectroscopyonline.comresearchgate.net
Ease of Handling and Purification: Many amine free bases are oils or low-melting solids, which can be difficult to handle and purify. stackexchange.com In contrast, their hydrochloride salts are typically crystalline solids. stackexchange.comchemicalbook.com These crystalline compounds are easier to purify through standard techniques like recrystallization, leading to a higher purity product. stackexchange.com The solid nature also makes them easier to weigh and dispense accurately.
The formation of the hydrochloride salt is a straightforward acid-base reaction between the amine and hydrochloric acid. spectroscopyonline.com This simple conversion provides a practical means to improve the handling, stability, and utility of amine compounds in a research setting.
Data Tables
Table 1: Chemical Properties of 2-(Aminomethyl)aniline and its Hydrochloride Salt
| Property | 2-(Aminomethyl)aniline | 2-(Aminomethyl)aniline hydrochloride |
| IUPAC Name | 2-(aminomethyl)aniline nih.gov | 2-(aminomethyl)anilinium chloride |
| Synonyms | o-Aminobenzylamine, 2-Aminobenzylamine nih.gov | o-Aminobenzylamine hydrochloride |
| CAS Number | 4403-69-4 nih.gov | 75191-79-6 bldpharm.com |
| Molecular Formula | C₇H₁₀N₂ nih.gov | C₇H₁₁ClN₂ |
| Molecular Weight | 122.17 g/mol nih.gov | 158.63 g/mol bldpharm.com |
| Melting Point | 58-61 °C chemical-suppliers.eu | Not available |
| Appearance | Solid | Not available |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H11ClN2 |
|---|---|
Molecular Weight |
158.63 g/mol |
IUPAC Name |
2-(aminomethyl)aniline;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH/c8-5-6-3-1-2-4-7(6)9;/h1-4H,5,8-9H2;1H |
InChI Key |
YILCUDPFTCXVID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN)N.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Aminomethyl Aniline Hydrochloride
Preparative Routes via Nitroalkane Transformations and Hydrogenation
The synthesis of 2-(Aminomethyl)aniline (B1197330) hydrochloride can be effectively achieved through the chemical modification of nitro-containing aromatic compounds. These methods typically involve the reduction of a nitro group to an amine, which is a fundamental transformation in the synthesis of anilines. researchgate.net Another strategic approach involves the ring-opening of specific cyclic amine structures to yield the desired acyclic diamine.
Reduction of Nitro-Containing Precursors in Acidic Media
A primary and classical route to aromatic amines is the reduction of a corresponding nitroarene. researchgate.netyoutube.com For the synthesis of 2-(Aminomethyl)aniline, the logical precursor is 2-nitrobenzylamine. The core of this method is the reduction of the nitro group (-NO₂) to a primary amine (-NH₂).
A more contemporary approach involves the use of iron in acetic acid (Fe/AcOH) to reduce 2-nitrobenzaldehydes and ketones to their 2-amino derivatives. ucalgary.ca This system is effective for in situ reductions where the newly formed amine can react further in a one-pot synthesis. ucalgary.ca While catalytic hydrogenation over metals like palladium, platinum, or nickel is a common method for nitro reduction, it can sometimes lead to the reduction of other functional groups. nih.gov However, metal-free alternatives have been developed, such as the use of trichlorosilane (B8805176) (HSiCl₃), which can reduce aromatic nitro groups with high selectivity. researchgate.net
The final step in this synthetic sequence is the formation of the hydrochloride salt. This is typically achieved by treating the resulting 2-(Aminomethyl)aniline base with hydrochloric acid. Using a slight excess of acid ensures the complete conversion to the salt, which often aids in purification as any excess acid can be easily removed.
Hydrolytic Pathways from Cyclic Amine Derivatives
A potential, though less commonly documented, pathway to 2-(Aminomethyl)aniline involves the hydrolytic ring-opening of specific N-heterocyclic precursors. This strategy relies on the chemical cleavage of a cyclic amine to generate an acyclic product with the desired functionality. For instance, the ring-opening of strained cyclic amines like aziridines is a known method for producing various amino compounds. infinitylearn.com
In the context of 2-(Aminomethyl)aniline, a plausible precursor could be a derivative of a six-membered heterocycle like 1,2,3,4-tetrahydroquinoxaline. The conceptual basis for this route is the cleavage of one of the C-N bonds within the heterocyclic ring under hydrolytic conditions, which would need to be carefully controlled to yield the desired diamine structure. Modern methods have explored the use of reagents like difluorocarbene to enable the selective N-difluoromethylation and subsequent ring-opening and hydrolysis of cyclic amines, providing a platform for generating diverse acyclic amine structures. youtube.com Although a specific application for the synthesis of 2-(Aminomethyl)aniline via this method is not extensively detailed in the literature, the underlying principles of heterocyclic ring-opening present a viable synthetic strategy.
Exploration of Alternative Synthetic Pathways and Precursors
Beyond the primary routes, several alternative synthetic strategies exist for the preparation of 2-(Aminomethyl)aniline hydrochloride. These pathways often utilize different starting materials and reaction types, offering flexibility in synthesis design.
One of the most significant alternative routes is the reduction of 2-aminobenzonitrile. The nitrile group (-C≡N) can be reduced to a primary aminomethyl group (-CH₂NH₂). This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a suitable ether solvent, followed by an aqueous workup. nih.govyoutube.comwikipedia.org Catalytic hydrogenation is also an effective method for this reduction. nih.gov This approach is advantageous as it builds the aminomethyl group from a nitrile, a common functional group in organic synthesis. An improved synthesis for the related 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines was developed using aluminum hydride reduction of the corresponding 1-cyano precursors, highlighting the utility of this strategy for similar structures. infinitylearn.com
Another alternative is reductive amination. wikipedia.org This method can, in principle, start from 2-aminobenzaldehyde. masterorganicchemistry.com The aldehyde's carbonyl group reacts with an amine source, such as ammonia (B1221849), to form an intermediate imine, which is then reduced in situ to the primary amine. wikipedia.org Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. wikipedia.org
A more classical, multi-step approach is the Gabriel synthesis. orgsyn.org This method is a reliable way to form primary amines from alkyl halides. orgsyn.org For the target compound, a potential pathway could begin with α,α'-dibromo-o-xylene. researchgate.net One of the bromo groups would react with potassium phthalimide. The resulting N-alkylphthalimide intermediate masks the amine functionality while the aromatic ring is nitrated at the ortho position. Subsequent reduction of the nitro group and liberation of the protected amine using hydrazine (B178648) would yield the final product. orgsyn.org
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and ensuring the high purity of the final this compound product. Key parameters that are often adjusted include the choice of solvent, reaction temperature, catalyst type and loading, and reaction time.
In the context of nitro group reductions, continuous-flow synthesis has emerged as a powerful technology that allows for precise control over reaction parameters, often leading to higher yields and purity with shorter reaction times compared to batch processing. researchgate.net For the metal-free reduction of nitroarenes using trichlorosilane, reaction conditions have been systematically screened.
Below is a data table illustrating the effect of residence time on reaction conversion in a continuous-flow setup.
| Entry | Substrate | Reactor Volume | Residence Time (min) | Conversion (%) |
|---|---|---|---|---|
| 1 | 4-Nitrobenzoyl | 0.5 mL | 5 | 98 |
| 2 | 4-Nitrobenzoyl | 5.0 mL | 50 | 97 |
| 3 | 4-Bromonitrobenzene | 0.5 mL | 5 | 98 |
| 4 | 4-Bromonitrobenzene | 5.0 mL | 50 | 98 |
Data derived from a study on continuous-flow metal-free reduction of aromatic nitro derivatives. nih.gov The data shows consistently high conversions for different substrates and reactor setups.
For the final salt formation step, a key consideration for purity is the use of a slight excess of hydrochloric acid relative to the aniline (B41778) base. This ensures that all of the free amine, which can be difficult to remove, is converted to the hydrochloride salt. Any excess volatile HCl can then be easily removed during the drying process. wikipedia.org
Considerations for Scalable Synthesis of Related Amine Hydrochlorides
The transition from laboratory-scale synthesis to large-scale industrial production introduces a unique set of challenges and considerations. For amine hydrochlorides, process safety, cost-effectiveness, and environmental impact are paramount.
Continuous-flow chemistry is often favored for large-scale production due to its enhanced safety profile, particularly when dealing with potentially hazardous reagents or exothermic reactions like nitrations and reductions. researchgate.net Flow reactors offer superior heat and mass transfer, allowing for better control over reaction conditions and reducing the risk of runaway reactions. This technology has been successfully applied to the synthesis of anilines from nitroarenes, with some processes being suitable for large-scale preparation of pharmaceutically relevant intermediates. researchgate.net
The choice of reagents is also critical for scalability. For instance, while LiAlH₄ is a highly effective reducing agent for nitriles, its high reactivity and cost can be prohibitive on an industrial scale. In such cases, catalytic hydrogenation using more economical and safer catalysts and hydrogen gas is often the preferred method.
Furthermore, processes that can be carried out intermittently (batch-wise) or continuously offer flexibility. Some patented procedures for preparing aniline compounds are designed to be robust enough for large industrial-scale intermittent operation. researchgate.net The development of scalable reagents and catalytic systems, such as those for iron-catalyzed amination reactions, is an active area of research aimed at making the synthesis of medicinally relevant amines more efficient and sustainable on a large scale.
Reactivity and Reaction Mechanisms of 2 Aminomethyl Aniline Hydrochloride
Nucleophilic Character of Amine Functional Groups
The reactivity of 2-(aminomethyl)aniline (B1197330) is dominated by the nucleophilic character of its two nitrogen atoms. An amine's nucleophilicity is determined by the availability of the lone pair of electrons on the nitrogen atom to attack an electrophilic center. algoreducation.comvaia.com In general, amines are effective nucleophiles in a wide array of reactions, including substitutions, additions, and condensations. msu.edu The presence of two distinct amine types within the same molecule results in differential reactivity profiles, which can be exploited for selective chemical synthesis.
The two amino groups in 2-(aminomethyl)aniline exhibit significantly different nucleophilicity and basicity due to their electronic environments. algoreducation.com
Aliphatic Amino Group (-CH₂NH₂) : The nitrogen in the aminomethyl group behaves as a typical primary aliphatic amine. The attached alkyl group is electron-donating via an inductive effect, which increases the electron density on the nitrogen atom. algoreducation.com This enhanced electron density makes the lone pair more available for donation, resulting in higher basicity and nucleophilicity compared to its aromatic counterpart. vaia.com
Aromatic Amino Group (-C₆H₄NH₂) : The nitrogen atom of the aniline (B41778) group is directly attached to the benzene (B151609) ring. Its lone pair of electrons is delocalized into the aromatic π-system through resonance. msu.educhemistrysteps.com This delocalization reduces the electron density on the nitrogen, making the lone pair less available to act as a nucleophile or a base. algoreducation.commsu.edu Consequently, aromatic amines are significantly weaker bases and less potent nucleophiles than aliphatic amines. msu.eduresearchgate.net
The relative reactivity is a critical factor in designing synthetic strategies. The aliphatic amine is generally expected to react preferentially with electrophiles under kinetically controlled conditions.
Table 1: Comparative Properties of Amine Groups in 2-(Aminomethyl)aniline
| Feature | Aliphatic Amino Group (-CH₂NH₂) | Aromatic Amino Group (Anilino) |
|---|---|---|
| Electron Density on Nitrogen | Higher | Lower |
| Primary Electronic Effect | Inductive Effect (electron-donating) algoreducation.com | Resonance Effect (electron-delocalizing) msu.edu |
| Basicity | Stronger | Weaker chemistrysteps.com |
| Nucleophilicity | Stronger researchgate.net | Weaker researchgate.net |
| Hybridization of Attached Carbon | sp³ | sp² |
2-(Aminomethyl)aniline hydrochloride is an amine salt. In this form, one or both of the nitrogen atoms are protonated to form ammonium (B1175870) ions (-NH₃⁺). Protonation has a profound impact on reactivity. sciencemadness.org
When an amine group is protonated, its lone pair of electrons is engaged in a bond with a proton, rendering it non-nucleophilic. sciencemadness.orglibretexts.org Therefore, in its hydrochloride salt form, 2-(aminomethyl)aniline is largely unreactive as a nucleophile. To engage in nucleophilic reactions, the amine must be deprotonated to its free base form. This is typically achieved by adding a base (e.g., sodium acetate (B1210297), triethylamine) to the reaction mixture to neutralize the hydrogen chloride and liberate the free amine. sciencemadness.org
The reaction of an amine with a carbonyl compound, for instance, is driven by the nucleophilic attack of the electron-rich nitrogen on the electron-poor carbonyl carbon. sciencemadness.org If the amine is protonated, the nitrogen is no longer electron-rich, and the reaction is unlikely to proceed. sciencemadness.orgresearchgate.net Careful control of pH is therefore crucial; the reaction requires the presence of the free amine to act as a nucleophile but is often catalyzed by acid, which activates the carbonyl group for attack. libretexts.org
Condensation Reactions with Carbonyl Compounds
One of the most significant applications of 2-(aminomethyl)aniline is in condensation reactions with carbonyl compounds like aldehydes and ketones. These reactions leverage the differential reactivity of the two amine groups to construct complex heterocyclic systems.
The reaction between a primary amine and an aldehyde or ketone yields an imine (also known as a Schiff base), characterized by a carbon-nitrogen double bond (C=N). youtube.comwikipedia.org This reaction is a reversible, acid-catalyzed dehydration. libretexts.org The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by the elimination of a water molecule to form the imine. wikipedia.org
In 2-(aminomethyl)aniline, the more nucleophilic aliphatic amine is expected to react faster with the carbonyl group. However, the subsequent stability of the product can influence the final outcome. The formation of a C=N double bond in conjugation with the aromatic ring can be a stabilizing factor. youtube.com
A key synthetic utility of 2-(aminomethyl)aniline is its use as a precursor for heterocyclic annulation, particularly in the synthesis of 1,2,3,4-tetrahydroquinazolines. This transformation occurs through a cyclo-condensation reaction with aldehydes or ketones. researchgate.net
The reaction proceeds via an initial condensation to form an imine, which then undergoes an intramolecular cyclization. The process involves both amine groups: one forms the initial imine, and the other acts as an internal nucleophile to attack the imine carbon, leading to ring closure and the formation of the tetrahydroquinazoline (B156257) ring system. This provides a straightforward, often one-pot, method to generate a library of substituted tetrahydroquinazolines, which can be further oxidized to quinazolines. researchgate.net Various aldehydes can be used in this reaction to produce a diverse range of products. researchgate.net
Table 2: Examples of Tetrahydroquinazoline Synthesis from 2-(Aminomethyl)aniline
| Carbonyl Compound | Resulting Heterocycle Core | Reaction Type |
|---|---|---|
| Various Aldehydes | 2-Substituted-1,2,3,4-tetrahydroquinazolines | Cyclo-condensation researchgate.net |
Alkylation and Acylation Reactions of Amine Centers
The amine centers in 2-(aminomethyl)aniline can undergo nucleophilic substitution reactions with alkylating and acylating agents.
Alkylation : This involves the reaction of the amine with an alkyl halide. Direct alkylation can be difficult to control and may lead to overalkylation, producing mixtures of secondary, tertiary, and even quaternary ammonium salts. msu.edu Selective alkylation of one amine group over the other is a significant challenge. However, methods for the selective N-alkylation of aminophenols have been developed, which involve protection of one group, alkylation of the other, and subsequent deprotection. researchgate.net A similar strategy could be applied to 2-(aminomethyl)aniline. Hydrogen-borrowing alkylation is another modern technique used for C-N bond formation. nih.gov
Acylation : This reaction occurs with acylating agents like acyl chlorides or acid anhydrides to form amides. chemguide.co.uk Acylation is generally easier to control than alkylation, and mono-acylation is often achievable. Due to the higher nucleophilicity of the aliphatic amine, it is expected to be the primary site of acylation under mild conditions. In the case of aniline, acylation is sometimes used as a protective strategy to moderate the activating effect of the amino group and prevent over-substitution or oxidation in subsequent reactions like nitration. chemistrysteps.comchemguide.co.uk
Table 3: Summary of Potential Alkylation and Acylation Reactions
| Reaction Type | Reagent Class | Primary Product | Notes |
|---|---|---|---|
| Alkylation | Alkyl Halides | N-Alkyl anilines, N-Alkyl benzylamines | Prone to overalkylation; selectivity is a challenge. msu.eduresearchgate.net |
| Acylation | Acyl Chlorides, Acid Anhydrides | N-Acyl anilines, N-Acyl benzylamines (Amides) | Generally more controllable than alkylation. chemguide.co.uk |
| Reductive Amination | Aldehydes/Ketones + Reducing Agent (e.g., NaBH₃CN) | N-Alkyl anilines, N-Alkyl benzylamines | A common method for preparing secondary and tertiary amines. researchgate.net |
| Sulfonylation | Sulfonyl Chlorides (e.g., Benzenesulfonyl chloride) | Sulfonamides | Used in the Hinsberg test to distinguish between primary, secondary, and tertiary amines. msu.edu |
Mechanistic Insights into Amine-Catalyzed Processes
The primary role of this compound in amine-catalyzed processes is demonstrated in its reaction with aldehydes and ketones to form 1,2,3,4-tetrahydroquinazolines. This transformation typically proceeds via a cyclocondensation reaction, where the amine functionalities of this compound facilitate a series of steps leading to the formation of the heterocyclic ring system.
The reaction mechanism initiates with the nucleophilic attack of one of the amine groups on the carbonyl carbon of the aldehyde or ketone. Given the greater nucleophilicity of the aliphatic primary amine compared to the aromatic amine, it is the aminomethyl group that is proposed to react first. researchgate.netstudymind.co.uk This initial step leads to the formation of a hemiaminal intermediate.
Recent research has highlighted the feasibility of this condensation reaction under environmentally benign conditions. For instance, the synthesis of 2-substituted-1,2,3,4-tetrahydroquinazolines has been achieved through a catalyst-free cyclo-condensation of 2-(aminomethyl)aniline with various aldehydes in water. These reactions can proceed rapidly, often within minutes under microwave irradiation, or at room temperature, affording high to excellent yields of the desired products. researchgate.net The water-insolubility of the products simplifies their isolation, often requiring only simple filtration. researchgate.net
A plausible reaction mechanism for the acid-catalyzed, one-pot synthesis of 2-substituted 3,4-dihydroquinazolines from ynones and 2-(aminomethyl)anilines involves the initial Michael addition of the aliphatic amine to the ynone to form an enaminone intermediate. mdpi.com Tautomerization of this intermediate, facilitated by an acid catalyst like acetic acid, can lead to an iminoketone. mdpi.com Subsequent intramolecular nucleophilic addition by the aromatic amine generates a cyclic intermediate. mdpi.com The final steps involve a C-C bond cleavage to yield the 3,4-dihydroquinazoline product. mdpi.com
The scope of this reaction has been explored with a variety of aldehydes, demonstrating the versatility of 2-(aminomethyl)aniline in synthesizing a library of 1,2,3,4-tetrahydroquinazolines. The following tables summarize some of the reported findings for these amine-catalyzed condensation reactions.
Table 1: Synthesis of 2-Aryl-1,2,3,4-tetrahydroquinazolines from 2-(Aminomethyl)aniline and Benzaldehyde (B42025) Derivatives
| Entry | Aldehyde | Reaction Conditions | Yield (%) |
| 1 | Benzaldehyde | Neat, room temperature | High |
| 2 | 4-Chlorobenzaldehyde | Neat, room temperature | High |
| 3 | 4-Methoxybenzaldehyde | Neat, room temperature | High |
| 4 | 2-Nitrobenzaldehyde | Neat, room temperature | High |
Data sourced from studies on the direct reaction of 2-aminobenzylamine and benzaldehyde derivatives. researchgate.net
Table 2: One-Pot Synthesis of 2-Substituted 3,4-Dihydroquinazolines from Ynones and 2-(Aminomethyl)anilines
| Entry | Ynone | Catalyst | Solvent | Yield (%) |
| 1 | Phenylacetylene | Acetic Acid | Ethanol | 94 |
| 2 | 4-Methylphenylacetylene | Acetic Acid | Ethanol | 92 |
| 3 | 4-Methoxyphenylacetylene | Acetic Acid | Ethanol | 85 |
| 4 | 4-Chlorophenylacetylene | Acetic Acid | Ethanol | 88 |
Data represents yields from the one-pot reaction strategy. mdpi.com
Derivatization and Functionalization Strategies
Selective Modification of Amine Moieties
The presence of two distinct amine functionalities is the cornerstone of derivatization strategies for 2-(aminomethyl)aniline (B1197330). The aliphatic amine is significantly more basic and nucleophilic than the aromatic amine, whose lone pair of electrons is delocalized into the benzene (B151609) ring. youtube.com This electronic difference is routinely exploited to achieve selective modifications at one amine site while leaving the other intact.
Acylation is a fundamental transformation for converting amines into amides. byjus.com In the case of 2-(aminomethyl)aniline, controlled acylation can be directed selectively toward the more reactive aliphatic aminomethyl group. By carefully choosing the acylating agent, solvent, and reaction temperature, chemists can favor the formation of the N-(2-aminobenzyl)amide.
Less reactive acylating agents, such as carboxylic anhydrides or esters, are often preferred over highly reactive acyl chlorides to enhance selectivity. youtube.com The reaction is typically performed at low temperatures to minimize the acylation of the less reactive aniline (B41778) nitrogen. The use of a non-nucleophilic base can be employed to neutralize the generated acid without competing in the acylation reaction. For instance, reacting 2-(aminomethyl)aniline with one equivalent of acetic anhydride (B1165640) under controlled conditions would predominantly yield N-(2-aminobenzyl)acetamide. The synthesis of amides from carboxylic acids can also be facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid for nucleophilic attack by the amine. orgoreview.com
Table 1: Comparison of Acylating Agents for Selective Amide Formation
| Acylating Agent | Reactivity | Typical Conditions | Selectivity for Aliphatic Amine |
|---|---|---|---|
| Acyl Chloride | High | Low temperature, often with a hindered base | Moderate to Good |
| Carboxylic Anhydride | Moderate | Room temperature or gentle heating | Good to Excellent |
| Activated Esters | Moderate | Often requires a catalyst or specific reaction conditions | High |
This table provides a generalized comparison based on established principles of amine reactivity.
Similar to acylation, the alkylation of 2-(aminomethyl)aniline can be controlled to favor modification of the more nucleophilic aliphatic amine. Regioselective N-alkylation allows for the synthesis of secondary or tertiary amines at the benzylic position while preserving the primary aromatic amine. rsc.org
Hydrogen-borrowing catalysis, which utilizes alcohols as alkylating agents, is an environmentally benign method for this transformation. nih.gov For example, reacting 2-(aminomethyl)aniline with a primary alcohol in the presence of an appropriate transition metal catalyst (e.g., Iridium or Ruthenium complexes) can selectively yield the N-alkyl-2-(aminomethyl)aniline. organic-chemistry.org Another approach involves reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent. The more nucleophilic aliphatic amine will more readily form an imine intermediate, which is then reduced to the corresponding secondary amine.
Direct alkylation with alkyl halides can be less selective, but under carefully controlled stoichiometric and temperature conditions, preferential alkylation of the aminomethyl group can be achieved.
Table 2: Research Findings on Selective Alkylation of Amines
| Method | Alkylating Agent | Catalyst/Reagent | Key Finding |
|---|---|---|---|
| Hydrogen-Borrowing | Alcohols | Iridium or Ruthenium Complexes | Enables efficient and "green" alkylation of amines using alcohols, with water as the only byproduct. nih.gov |
| Reductive Amination | Aldehydes/Ketones | NaBH₃CN, H₂/Pd-C | The more nucleophilic amine preferentially forms the imine/enamine intermediate for reduction. |
| Carbonate Alkylation | Dialkyl Carbonates | NaY Faujasite | Provides high selectivity for mono-N-alkylation of aromatic amines without solvents. organic-chemistry.org |
Introduction of Diverse Functional Groups
Beyond modifying the amine moieties, the aromatic ring of 2-(aminomethyl)aniline is amenable to the introduction of various functional groups through electrophilic aromatic substitution. The existing amino and aminomethyl groups are ortho-, para-directing and activating groups. scienceinfo.com This allows for the strategic placement of new substituents on the benzene ring.
However, the strong activating nature of the amino group and its basicity can lead to side reactions or catalyst deactivation. Therefore, it is common practice to protect the amine functionalities, often through acylation, before performing reactions on the aromatic ring. The resulting amide is still an ortho-, para-director but is less activating than the free amine, allowing for more controlled substitutions. After the desired functional group has been introduced, the protecting group can be removed via hydrolysis to regenerate the free amines. This strategy allows for the synthesis of derivatives such as halogenated, nitrated, or sulfonated 2-(aminomethyl)anilines.
Design and Synthesis of Bifunctional Amines and Their Salts
The derivatization strategies discussed culminate in the design and synthesis of novel bifunctional amines and their corresponding salts. By combining selective modifications at the amine centers with substitutions on the aromatic ring, a vast library of compounds can be generated from the 2-(aminomethyl)aniline hydrochloride precursor.
For example, a synthetic route could begin with the selective acylation of the aliphatic amine. The resulting N-(2-aminobenzyl)amide could then undergo an electrophilic substitution reaction, such as bromination, at the para position relative to the aniline nitrogen. Finally, the amide could be reduced to a secondary amine, and the aniline nitrogen could be alkylated under different conditions. The final product, a multi-substituted bifunctional amine, can then be converted into a stable salt, such as a hydrochloride or hydrobromide, for easier handling and purification. These tailored molecules are often designed as building blocks for pharmaceuticals, ligands for metal catalysts, or precursors for complex heterocyclic systems.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(Aminomethyl)aniline |
| Acetic anhydride |
| N-(2-aminobenzyl)acetamide |
| Dicyclohexylcarbodiimide (DCC) |
| N-alkyl-2-(aminomethyl)aniline |
Applications in Advanced Organic Synthesis
Building Block for Heterocyclic Compound Synthesis
The unique arrangement of two distinct amino groups on the 2-(aminomethyl)aniline (B1197330) scaffold makes it an ideal precursor for the construction of various nitrogen-containing heterocyclic systems, which are core structures in many pharmaceutically active compounds.
2-(Aminomethyl)aniline is a key starting material for the synthesis of quinazolines and their reduced forms, tetrahydroquinazolines. These heterocycles are prominent in medicinal chemistry. One-pot methods have been developed that leverage the reactivity of 2-(aminomethyl)aniline with various substrates. For instance, an efficient synthesis of quinazolines involves the oxidative condensation of 2-(aminomethyl)anilines with nitriles, mediated by elemental sulfur under metal- and solvent-free conditions, producing yields ranging from 56% to 91%. Another approach utilizes a mild, o-iodoxybenzoic acid (IBX) mediated tandem reaction between o-aminobenzylamine (an alternative name for 2-(aminomethyl)aniline) and aldehydes to produce diversely substituted quinazolines. Furthermore, acceptorless dehydrogenative coupling reactions, catalyzed by transition metals like iridium or nickel, can couple 2-aminobenzylamine with alcohols or nitriles to form the quinazoline (B50416) ring system.
A summary of synthetic methods for quinazoline derivatives starting from 2-(aminomethyl)aniline is presented below.
| Reactant 2 | Catalyst/Reagent | Product | Yield | Reference |
| Nitriles | Elemental Sulfur | Substituted Quinazolines | 56-91% | nih.gov |
| Aldehydes | o-Iodoxybenzoic acid (IBX) | Substituted Quinazolines | Good to Very Good | researchgate.net |
| Benzyl alcohol | Nickel catalyst | Substituted Quinazolines | Good | researchgate.net |
| 2-(naphthalen-2-yl)-2-oxoacetaldehyde oxime | - | 1,2,3,4-tetrahydroquinazoline oxime derivative | Not specified |
The synthesis of quinolines, another critical heterocyclic scaffold in drug discovery, can be achieved using 2-(aminomethyl)aniline. A notable method involves a transition-metal-free reaction where 2-(aminomethyl)aniline reacts with aromatic ketones. ijcrt.orgbldpharm.com In this process, which can be performed under aerobic conditions, molecular oxygen acts as the oxidant, facilitating the oxidative cyclization to yield the corresponding 2-aryl quinolines in good yields. bldpharm.com This approach offers an environmentally friendly alternative to traditional quinoline (B57606) syntheses which often require harsh conditions or metal catalysts. bldpharm.com
Beyond quinazolines and quinolines, 2-(aminomethyl)aniline is employed in the synthesis of other significant nitrogen-containing heterocycles. A key example is the synthesis of 1,4-benzodiazepines, a class of compounds with widespread therapeutic applications. Specifically, 2-aminobenzylamine is used as a precursor in the synthesis of alkyl 5H-1,4-benzodiazepine-3-carboxylates. The reaction capitalizes on the two amine groups to construct the seven-membered diazepine (B8756704) ring. This demonstrates the utility of 2-(aminomethyl)aniline in building more complex, fused heterocyclic systems.
Precursor for Complex Multicomponent Reaction Products
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. The bifunctional nature of 2-(aminomethyl)aniline makes it an excellent substrate for such reactions. Although direct examples detailing the use of 2-(aminomethyl)aniline hydrochloride in classic named MCRs like the Ugi or Passerini reaction are not extensively documented in the provided results, its structure is well-suited for these transformations. The presence of two nucleophilic amine groups allows for sequential or domino reactions, which are characteristic of MCRs. For example, a zinc-mediated carbonyl alkylative amination has been developed that can utilize amine hydrochloride salts. acs.org Such platforms enable the combination of an amine, a carbonyl compound, and an alkyl halide to create α-branched amines. acs.org The dual amine functionality of 2-(aminomethyl)aniline offers potential for creating highly complex and diverse molecular scaffolds through MCRs.
Utilization in Ligand and Reagent Design
The ability of 2-(aminomethyl)aniline to chelate metal ions through its two nitrogen atoms makes it a valuable component in the design of ligands for catalysis and coordination chemistry. Commercial suppliers list 2-(aminomethyl)aniline under categories such as "Catalysts and Ligands," indicating its use in this field. bldpharm.com Pyrrole-based and pyridine-imine ligands, which can be derived from aniline (B41778) precursors, are crucial in homogeneous complex polymerization catalysts for olefins. researchgate.net The diamine structure of 2-(aminomethyl)aniline allows for the formation of stable bidentate ligands that can coordinate with transition metals like titanium and zirconium, influencing the catalytic activity and stereoselectivity of the polymerization process. researchgate.net
Beyond catalysis, 2-aminobenzylamine can be used as a chemical reagent for modifying biomolecules. It has been employed to modify the phosphate (B84403) groups on phosphoserine peptides, demonstrating its utility as a specialized reagent in biochemical research.
Synthetic Intermediate in Specialty Chemical Production
A primary application of this compound is its role as a synthetic intermediate in the production of high-value specialty chemicals, particularly pharmaceuticals. The syntheses of quinazolines, quinolines, and benzodiazepines detailed in section 5.1 are prime examples of its use in creating pharmacologically important molecules. nih.govijcrt.orgbldpharm.com Anilines and their derivatives are foundational to the synthesis of a wide array of drug-like compounds. nih.gov Related aminophenyl compounds serve as intermediates for a variety of materials, including dyes, pigments, and polymers, suggesting a broader potential utility for 2-(aminomethyl)aniline in the specialty chemicals industry. Its role as a precursor allows for the construction of complex molecular architectures required for biologically active compounds and advanced materials.
Catalytic Applications and Ligand Chemistry
Organocatalysis by Aminomethylaniline Derivatives
Derivatives of 2-(aminomethyl)aniline (B1197330) have been identified as potent organocatalysts, particularly in reactions involving the formation of carbon-nitrogen double bonds. These catalysts offer a metal-free alternative for promoting key organic transformations.
Catalytic Promotion of Imine and Hydrazone Formation
Research has highlighted that derivatives of 2-(aminomethyl)aniline, such as 2-(aminomethyl)benzimidazoles, are highly effective in catalyzing the formation of hydrazones and oximes. researchgate.netresearchgate.netnih.gov These reactions are fundamental in various chemical and biological applications, including bioconjugation and dynamic combinatorial chemistry. researchgate.netnih.gov In kinetic studies conducted in aqueous solutions at neutral pH (7.4), these catalysts have demonstrated significant rate enhancements, in some cases up to seven times greater than those achieved with classic aniline (B41778) catalysis. researchgate.netresearchgate.netnih.gov
The efficacy of these catalysts is particularly noteworthy with challenging substrates like aryl ketones, where traditional catalysts often fall short. researchgate.netresearchgate.net For instance, 2-(aminomethyl)benzimidazole has been shown to be a superior catalyst for the reaction between phenylhydrazine (B124118) and acetophenone (B1666503) under physiological conditions. researchgate.net The presence of an ortho-substituent with proton donor/acceptor capabilities appears to be a key factor in their enhanced activity compared to simple aniline. nih.gov
Table 1: Catalytic Performance of Aminomethylaniline Derivatives in Hydrazone Formation This table is interactive and allows for sorting and filtering of data.
| Catalyst | Substrate 1 | Substrate 2 | Conditions | Rate Enhancement (vs. Aniline) | Reference |
|---|---|---|---|---|---|
| 2-(Aminomethyl)benzimidazole | Phenylhydrazine | Acetophenone | pH 7.4, Aqueous | >5-fold | researchgate.net |
| 2-(Aminomethyl)benzimidazole | 2-(Dimethylamino)ethoxyamine | 4-Nitrobenzaldehyde | pH 7.4, Aqueous | >2-fold | researchgate.net |
| 2-Aminophenols | Phenylhydrazine | Various Aldehydes | pH 7.4, Aqueous | Up to 7-fold | researchgate.netresearchgate.net |
Mechanistic Studies of Amine-Assisted Catalysis
This transient imine is more reactive towards the nucleophile (e.g., a hydrazine (B178648) or hydroxylamine) than the original carbonyl compound. The subsequent reaction of the catalyst-imine intermediate with the nucleophile regenerates the catalyst and yields the final hydrazone or oxime product. researchgate.netlibretexts.orgbeilstein-journals.org Studies on related aniline-based catalysts suggest that the presence of an ortho-group capable of intramolecular proton transfer can stabilize the transition states involved in the dehydration step of imine formation, thereby accelerating the reaction. researchgate.net This is consistent with the high activity observed for derivatives like 2-(aminomethyl)benzimidazoles and 2-aminophenols. researchgate.netresearchgate.net
Metal Complexation and Coordination Chemistry
The bifunctional nature of 2-(aminomethyl)aniline makes it an excellent ligand for forming stable complexes with a variety of transition metals. These complexes are of interest not only for their structural diversity but also for their potential applications in catalysis.
Role as a Bidentate Ligand in Transition Metal Complexes
2-(Aminomethyl)aniline typically acts as a neutral bidentate ligand, coordinating to metal centers through the nitrogen atoms of both the aromatic amine and the aminomethyl group. researchgate.netnih.gov This chelation forms a stable five-membered ring with the metal ion, a common feature in coordination chemistry that enhances complex stability (the chelate effect). beilstein-journals.orgnih.gov
Structural studies on related compounds, such as 2-(1H-benzo[d]imidazol-2-yl)aniline, confirm this bidentate coordination mode. In a zinc(II) complex, for example, the ligand coordinates through the aniline nitrogen and an imidazole (B134444) nitrogen, resulting in a distorted tetrahedral geometry around the metal center. scilit.com Similarly, complexes of 2-(aminomethyl)aniline with copper(II) and zinc(II) halides have been synthesized and characterized, demonstrating the versatility of this ligand scaffold. researchgate.netyoutube.com The coordination of the NH2 groups is supported by shifts in their vibrational frequencies observed in infrared spectroscopy. researchgate.netnih.gov
Table 2: Coordination Behavior of 2-(Aminomethyl)aniline and Related Ligands This table is interactive and allows for sorting and filtering of data.
| Ligand | Metal Ion | Coordination Mode | Geometry | Reference |
|---|---|---|---|---|
| 2-(Aminomethyl)imidazole | Pd(II) | Bidentate (N, N) | Square Planar | nih.gov |
| 2-(Aminomethyl)imidazole | Cu(II) | Bidentate (N, N) | Not Specified | nih.gov |
| 2-(1H-Benzo[d]imidazol-2-yl)aniline | Zn(II) | Bidentate (N, N) | Distorted Tetrahedral | scilit.com |
| o-Aminobenzylamine | Cu(II), Ni(II), Co(II) | Bidentate (N, N) | Various | researchgate.net |
Application in Homogeneous Catalysis
Transition metal complexes are cornerstones of homogeneous catalysis, where the catalyst and reactants are in the same phase. nih.gov The properties of these catalysts can be finely tuned by modifying the ligands surrounding the metal center. libretexts.orgnih.gov While the catalytic activity of a wide range of transition metal complexes has been explored for reactions like hydrogenations, hydroformylations, and cross-couplings, specific applications of 2-(aminomethyl)aniline complexes are an emerging area. nih.govmdpi.com
The potential for these complexes in catalysis is significant. For instance, chiral salen complexes of copper(II) and nickel(II) have been successfully used in asymmetric alkylation reactions. mdpi.com Given that 2-(aminomethyl)aniline can be readily modified to introduce chirality, its metal complexes are promising candidates for asymmetric catalysis. The electronic and steric environment provided by the 2-(aminomethyl)aniline ligand can influence the reactivity and selectivity of the metal center in catalytic cycles. libretexts.org Research into the catalytic activity of Fe/Co complexes with related imino-phenanthrolyl ligands for ethylene (B1197577) oligomerization has shown a strong link between the ligand structure and catalytic performance. libretexts.org
Exploration of Redox-Active Ligand Behavior
A "redox-active" or "non-innocent" ligand is one that can participate in electron transfer processes within a metal complex, meaning its oxidation state is not fixed. rsc.org This property can enable multi-electron transformations that would be difficult for the metal center alone. rsc.org Ligands containing amine functionalities, particularly when part of a conjugated system, can exhibit redox activity. nih.gov
Studies on N-heterocyclic carbene (NHC) ligands decorated with dimethylamino groups have shown that these ligands are indeed redox-active and can be oxidized within their metal complexes. nih.gov This opens the door to redox-switchable catalysis, where the catalyst's activity can be modulated by a redox stimulus. nih.gov While direct studies on the redox behavior of 2-(aminomethyl)aniline complexes are not extensively reported, the presence of the aniline moiety suggests the potential for such activity. Aniline and its derivatives are known to undergo oxidation, and when coordinated to a metal, this redox chemistry could be harnessed. rsc.org The exploration of the redox properties of 2-(aminomethyl)aniline complexes is a promising avenue for designing novel catalysts for challenging chemical transformations.
Computational and Theoretical Investigations
Quantum Chemical Studies of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the electronic structure that governs the behavior of 2-(aminomethyl)aniline (B1197330). These studies provide detailed information on orbital energies, charge distributions, and molecular geometry.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By approximating the electron density, DFT calculations can predict the stability and reactivity of compounds like 2-(aminomethyl)aniline.
Theoretical studies on substituted anilines often employ hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govscispace.com The stability of the molecule can be inferred from its total energy and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger HOMO-LUMO gap generally implies greater stability and lower chemical reactivity. nih.govresearchgate.net
Reactivity descriptors derived from DFT calculations, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), provide quantitative measures of a molecule's reactive tendencies. nih.govresearchgate.net For instance, the analysis of Fukui functions and the Molecular Electrostatic Potential (MESP) map can identify the most probable sites for nucleophilic and electrophilic attack. In aniline (B41778) derivatives, the amino group and the aromatic ring are key regions of chemical reactivity. nih.govscielo.br The MESP for aniline itself shows negative potential localized on the nitrogen atom, making it a likely site for electrophilic attack, while the hydrogen atoms of the amino group are positive potential sites. ias.ac.in
| Parameter | Value | Interpretation |
|---|---|---|
| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |
| HOMO-LUMO Gap (ΔE) | 4.6 eV | Indicates chemical stability; a larger gap suggests higher stability. nih.govresearchgate.net |
| Chemical Hardness (η) | 2.3 eV | Resistance to change in electron distribution; higher values indicate greater stability. researchgate.net |
| Electrophilicity Index (ω) | 1.5 eV | A measure of the energy lowering of a system when it accepts electrons; indicates electrophilic character. researchgate.net |
Note: The data in this table are representative values for a substituted aniline and are intended for illustrative purposes.
Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, are instrumental in elucidating reaction mechanisms. researchgate.net These calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, thereby providing a detailed understanding of the reaction pathway. nih.gov
For aniline and its derivatives, ab initio studies have been used to investigate various reactions, including hydrogen abstraction from the amino group and addition reactions to the aromatic ring. nih.gov For example, the reaction of aniline with a methyl radical has been studied theoretically, revealing a competition between H-abstraction from the -NH2 group and CH3-addition to the ortho position of the benzene (B151609) ring. nih.gov Such calculations provide activation energies and reaction enthalpies that are crucial for understanding the kinetics and thermodynamics of the process. While specific ab initio studies on the reaction pathways of 2-(aminomethyl)aniline are not extensively documented in the literature, the principles from studies on similar molecules are directly applicable.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems, including the intermolecular interactions that govern the properties of 2-(aminomethyl)aniline in condensed phases. nih.gov MD simulations model the movements of atoms and molecules over time by numerically solving Newton's equations of motion. researchgate.net
To perform an MD simulation, a force field is required to describe the potential energy of the system as a function of its atomic coordinates. For organic molecules like 2-(aminomethyl)aniline, force fields such as AMBER or CHARMM are commonly used. nih.gov These simulations can provide detailed insights into the hydrogen bonding network, π-π stacking interactions between aromatic rings, and interactions with solvent molecules. researchgate.net For 2-(aminomethyl)aniline, both the primary amine and the aminomethyl substituent can act as hydrogen bond donors and acceptors. The aniline ring can also participate in π-π stacking and cation-π interactions. Understanding these non-covalent interactions is key to predicting the physical properties and biological behavior of the molecule.
| Interaction Type | Description | Potential Groups Involved |
|---|---|---|
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and a nearby electronegative atom. | -NH2 and -CH2NH2 groups with solvent or other solute molecules. |
| π-π Stacking | Non-covalent interaction between aromatic rings. | The phenyl ring of one molecule interacting with another. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution. | The phenyl ring interacting with other nonpolar groups. |
Computational Design of Functional Derivatives
Computational methods are increasingly used in the rational design of new molecules with specific functionalities. nih.gov Starting from a core scaffold like 2-(aminomethyl)aniline, derivatives can be designed and screened in silico for desired properties, such as enhanced biological activity or improved material characteristics.
One application is in drug design, where computational docking and quantitative structure-activity relationship (QSAR) studies can predict the binding affinity of derivatives to a biological target. For example, studies on 2-substituted aniline pyrimidine (B1678525) derivatives have shown their potential as dual inhibitors of Mer and c-Met kinases, which are targets in cancer therapy. In such studies, different substituents are computationally added to the aniline scaffold, and their effect on the inhibitory activity is evaluated. The docking results can reveal key interactions, such as hydrogen bonds and π-π stacking, that contribute to the binding potency.
Prediction of Spectroscopic Properties and Reaction Selectivity
Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for the characterization of new compounds and for the interpretation of experimental spectra. DFT and time-dependent DFT (TD-DFT) methods are commonly used to calculate vibrational (IR and Raman) and electronic (UV-Vis) spectra, respectively. ias.ac.inresearchgate.net
Calculated vibrational frequencies, after appropriate scaling, generally show good agreement with experimental data and aid in the assignment of vibrational modes. materialsciencejournal.org Similarly, TD-DFT can predict the electronic transition energies and oscillator strengths that correspond to the absorption bands in a UV-Vis spectrum. ias.ac.in
The selectivity of chemical reactions (regio- and stereoselectivity) can also be predicted using computational methods. Reactivity indices derived from DFT, such as the Fukui function, can indicate which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack. researchgate.net This information is crucial for predicting the outcome of chemical reactions involving 2-(aminomethyl)aniline. For instance, in electrophilic aromatic substitution, the directing influence of the amino and aminomethyl groups can be rationalized and predicted based on the calculated charge distribution and orbital properties of the aromatic ring. ncert.nic.in
Advanced Analytical Methods for Characterization of Reaction Products and Processes
High-Resolution Spectroscopic Techniques (NMR, FTIR, Raman) for Structural Elucidation
High-resolution spectroscopic methods are indispensable for the unambiguous structural confirmation of "2-(Aminomethyl)aniline hydrochloride". Each technique provides unique and complementary information about the molecule's atomic arrangement and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For "this compound," both ¹H and ¹³C NMR provide key structural data. In the ¹H NMR spectrum, the protons on the aromatic ring typically appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The presence of two distinct amine groups (one aromatic, one aliphatic) and their protonation state significantly influences the chemical shifts. The benzylic protons (-CH₂-) adjacent to the aromatic ring would be expected to produce a singlet or a multiplet, while the amine protons (-NH₂ and -NH₃⁺) would appear as broad signals whose chemical shifts are dependent on the solvent and concentration. reddit.comresearchgate.net For instance, in related amine hydrochlorides, the amino-group protons are shifted significantly downfield compared to the unprotonated monomer. researchgate.net
The ¹³C NMR spectrum provides information on the carbon skeleton. The aromatic carbons would resonate in the δ 115-150 ppm region, with the carbon atom attached to the primary amine group and the one bearing the aminomethyl substituent showing distinct chemical shifts due to their electronic environments. nih.gov The benzylic carbon of the aminomethyl group would appear at a higher field, typically in the δ 40-50 ppm range.
| Technique | Functional Group | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H NMR | Aromatic Protons (C₆H₄) | ~ 6.5 - 7.5 | Complex splitting pattern due to ortho-disubstitution. reddit.com |
| ¹H NMR | Benzylic Protons (-CH₂-) | ~ 3.8 - 4.2 | Typically a singlet, adjacent to the aromatic ring and amino group. |
| ¹H NMR | Amine Protons (-NH₂/-NH₃⁺) | Variable, broad | Chemical shift and appearance depend on solvent, pH, and exchange rate. researchgate.net |
| ¹³C NMR | Aromatic Carbons (C₆H₄) | ~ 115 - 150 | Six distinct signals expected due to asymmetry. nih.gov |
| ¹³C NMR | Benzylic Carbon (-CH₂-) | ~ 45 | Shielded relative to aromatic carbons. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In "this compound," the spectrum would be dominated by vibrations of the amine and aromatic components. researchgate.net Primary amines (R-NH₂) typically show two N-H stretching bands in the 3300-3500 cm⁻¹ region. analyzetest.com The N-H bending vibration for the primary amine appears around 1580-1650 cm⁻¹. analyzetest.com The presence of the hydrochloride salt will lead to the formation of an ammonium (B1175870) group (-NH₃⁺), which exhibits broad stretching bands in the 2800-3200 cm⁻¹ range. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while C=C ring stretching absorptions occur in the 1450-1600 cm⁻¹ region. The C-N stretching vibration for aromatic amines is typically strong and appears in the 1250-1335 cm⁻¹ range. analyzetest.com
Raman Spectroscopy
Mass Spectrometry for Product Identification and Mechanistic Studies
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis. For "this compound," electron ionization (EI) mass spectrometry would typically be performed on the free base, 2-(aminomethyl)aniline.
The mass spectrum of 2-(aminomethyl)aniline would show a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 122, corresponding to its molecular weight. nih.gov The fragmentation pattern provides structural insights. Common fragmentation pathways would include:
Loss of an amino group (-NH₂): leading to a fragment at m/z 106.
Benzylic cleavage: Rupture of the bond between the methylene (B1212753) group and the aromatic ring, potentially leading to a tropylium-like ion or other rearranged structures.
Loss of hydrogen cyanide (HCN): A common fragmentation pathway for aniline (B41778) and its derivatives from the aromatic ring.
When coupled with gas chromatography (GC-MS), this technique is powerful for identifying "this compound" in a reaction mixture and for detecting impurities or byproducts, thereby aiding in the study of reaction mechanisms. nih.gov
| m/z Value | Proposed Fragment Identity | Significance |
|---|---|---|
| 122 | [C₇H₁₀N₂]⁺ (Molecular Ion) | Confirms the molecular weight of the free base. nih.gov |
| 105 | [M - NH₃]⁺ | Loss of ammonia (B1221849) from the molecular ion. |
| 94 | [M - CH₂NH₂]⁺ | Loss of the aminomethyl radical. |
| 77 | [C₆H₅]⁺ (Phenyl Cation) | Indicates the presence of a benzene (B151609) ring. |
Chromatographic and Separation Methodologies for Purity Assessment
Chromatographic techniques are essential for separating "this compound" from starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. A typical HPLC method for analyzing aromatic amines involves reversed-phase chromatography. sielc.comnih.gov A C18 column is frequently used as the stationary phase, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer to control the pH. nih.gov Given that "this compound" is a polar, ionizable compound, controlling the mobile phase pH is critical to ensure good peak shape and retention. Detection is commonly achieved using a UV detector, as the aniline ring possesses a strong chromophore. sielc.com The purity of a sample is determined by integrating the area of the main peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. The development of a validated HPLC method requires optimization of parameters to ensure good linearity, accuracy, and precision. nih.gov
Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of reaction progress and for preliminary purity checks. A suitable solvent system is chosen to achieve separation of the target compound from impurities on a silica (B1680970) gel plate, with visualization typically under UV light.
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | Acetonitrile : Buffered Aqueous Solution (e.g., phosphate (B84403) or acetate (B1210297) buffer) | sielc.comnih.gov |
| Detection | UV Absorbance (e.g., 200-254 nm) | sielc.com |
| Flow Rate | 1.0 mL/min | nih.gov |
| Analysis Mode | Isocratic or Gradient | sielc.com |
Electrochemical Analysis in Related Systems
The electrochemical behavior of "this compound" is of interest due to the presence of two electroactive amine groups. nih.gov The lone pair of electrons on the nitrogen atoms makes them susceptible to oxidation. mdpi.com Electrochemical methods, such as cyclic voltammetry, can be used to study the redox properties of the molecule.
The electrochemical oxidation of aniline derivatives has been extensively researched. nih.govmdpi.com The process typically involves the initial one-electron oxidation of the amine nitrogen to form a radical cation. This reactive intermediate can then undergo various follow-up reactions, including deprotonation, dimerization, or polymerization, depending on the reaction conditions and the molecular structure. The presence of both a primary aromatic amine and a primary aliphatic amine in "this compound" suggests a complex electrochemical behavior, with the potential for oxidation at either or both nitrogen centers. The aromatic amine is generally more easily oxidized than the aliphatic one due to resonance stabilization of the resulting radical cation. These studies are crucial for understanding potential degradation pathways and for the development of electrochemical sensors or synthetic methods involving this class of compounds. nih.gov
Future Directions and Emerging Research Areas
Development of Green Chemistry Approaches for Synthesis and Application
A significant future trend in the chemistry of 2-(aminomethyl)aniline (B1197330) hydrochloride is the adoption of green chemistry principles to minimize environmental impact. Research is increasingly focused on developing sustainable synthetic routes and applications that are both efficient and eco-friendly.
Key areas of development include:
Renewable Feedstocks: Exploration into synthesizing anilines and related amine compounds from bio-renewable sources, such as biomass-derived platform chemicals, is a growing field. For instance, methods are being developed for the production of amines from precursors like 5-hydroxymethylfurfural (B1680220) (5-HMF), which is derived from sugars. This approach moves away from traditional petroleum-based starting materials.
Energy-Efficient Methodologies: Techniques like "Grindstone Chemistry," a solvent-free method involving the grinding of solid reactants, are being explored for the synthesis of related compounds like aminoalkyl naphthols. This method is energy-efficient, reduces waste, and simplifies work-up procedures.
Catalytic Efficiency: The development of highly efficient and reusable catalysts is crucial. Research into ruthenium-based heterogeneous catalysts for amination reactions showcases a path toward greener processes with high product selectivity and catalyst stability. The "hydrogen borrowing" strategy, which uses metal catalysts for both dehydrogenation and subsequent reduction steps in amine synthesis, represents a highly atom-economical approach.
These green approaches, summarized in the table below, are pivotal for the sustainable industrial-scale production and application of 2-(aminomethyl)aniline and its derivatives.
Table 1: Green Chemistry Strategies in Amine Synthesis
| Strategy | Description | Example/Relevance | Reference(s) |
|---|---|---|---|
| Renewable Starting Materials | Utilizing biomass-derived platform chemicals instead of petrochemicals. | Synthesis of amines from precursors like 2,5-bis(aminomethyl)furan. | |
| Solvent-Free Reactions | Conducting reactions without a solvent medium to reduce waste. | "Grindstone Chemistry" for one-pot, three-component synthesis of aminoalkyl naphthols. | |
| Atom Economy | Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. | The "hydrogen borrowing" strategy for N-alkylation of amines. | |
| Advanced Catalysis | Using highly active, selective, and recyclable catalysts to improve reaction efficiency and reduce energy consumption. | N-doped carbon-supported ruthenium single-atom catalysts for producing primary amines. |
Integration with Flow Chemistry and High-Throughput Experimentation Platforms
The integration of modern automation technologies is set to revolutionize the synthesis and application of 2-(aminomethyl)aniline. Flow chemistry and high-throughput experimentation (HTE) offer unprecedented control and speed in chemical research.
Flow Chemistry: Continuous flow synthesis provides superior control over reaction parameters such as temperature, pressure, and reaction time compared to traditional batch processing. This leads to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions. The application of flow chemistry to the synthesis of 2-(aminomethyl)aniline could enable safer, more consistent, and easily scalable production.
High-Throughput Experimentation (HTE): HTE platforms allow for the rapid screening of a multitude of reaction conditions, catalysts, and substrates in parallel. This approach has proven effective in expediting the development of complex chemical transformations, such as C-N cross-coupling reactions. By applying HTE, researchers can quickly identify optimal conditions for the selective functionalization of 2-(aminomethyl)aniline's two distinct amine groups, a task that is challenging using conventional methods. The combination of HTE for rapid discovery and flow chemistry for optimized production represents a powerful paradigm for future research.
Advanced Materials Science Applications of Aminomethylaniline-Derived Polymers and Building Blocks
The bifunctional nature of 2-(aminomethyl)aniline makes it an exceptionally valuable building block in materials science for creating polymers and functional materials with tailored properties.
Future research is focused on leveraging its unique structure for:
Smart Polymers: 2-(Aminomethyl)aniline is a candidate for creating "smart" materials that respond to environmental stimuli. Its derivatives are particularly interesting as building blocks for linear self-eliminating (LSE) systems. These are oligomers designed to disassemble and release attached molecules (like drugs) in response to a specific trigger. The ortho-aminobenzyl system is known to undergo 1,4-elimination reactions, a key mechanism for the controlled degradation of these LSE backbones.
Functional Materials: The compound serves as a monomer or ligand in the synthesis of advanced materials, including Metal-Organic Frameworks (MOFs), Organic Light-Emitting Diode (OLED) materials, and other functional polymers. Its ability to coordinate with metal ions while also providing sites for polymer chain growth allows for the construction of complex, multifunctional architectures.
Table 2: Applications of Aminomethylaniline Derivatives in Materials Science
| Application Area | Description of Role | Potential End-Use | Reference(s) |
|---|---|---|---|
| Self-Eliminating Systems | Acts as a key building block for LSE oligomers that degrade via a 1,4-elimination cascade. | Controlled drug delivery, combination therapeutics. | |
| Functional Polymers | Serves as a monomer for polymerization, introducing amine functionalities into the polymer backbone. | Specialty plastics, membranes, and coatings. | |
| MOF & OLED Materials | Functions as a ligand to create Metal-Organic Frameworks or as a component in organic materials for electronics. | Gas storage, catalysis, electronic displays. |
Exploration of Novel Catalytic and Supramolecular Systems
The distinct reactivity of the aromatic and benzylic amine groups in 2-(aminomethyl)aniline makes it a prime target for the development of novel catalytic and supramolecular systems.
Selective Catalysis: A major challenge and area of opportunity is the development of catalyst systems that can selectively target one amine group over the other. Research into orthogonal catalyst systems, for example using copper- and palladium-based catalysts for selective O- and N-arylation of aminophenols, provides a blueprint for achieving similar selectivity with 2-(aminomethyl)aniline. Such selective transformations would unlock new synthetic pathways to complex molecules.
Supramolecular Chemistry: The compound's capacity for hydrogen bonding through its two amine groups makes it an excellent candidate for constructing intricate supramolecular assemblies. Related molecules like aniline (B41778) are known to form supramolecular gels. Future work could explore the self-assembly of 2-(aminomethyl)aniline derivatives into gels, liquid crystals, or other ordered structures held together by non-covalent interactions, with potential applications in sensing and materials science.
Computational and Data-Driven Approaches in Aminomethylaniline Research
Computational chemistry and data-driven methodologies are becoming indispensable tools for accelerating chemical research and discovery.
Computational Modeling: Quantum chemical calculations can be used to predict the reactivity, spectral properties, and electronic structure of 2-(aminomethyl)aniline and its derivatives. This in silico approach can help rationalize experimental outcomes and guide the design of new experiments, for example, by modeling the transition states of competing reaction pathways to predict selectivity. Public databases already contain computed properties for the compound, such as predicted LogP and collision cross-section values.
Data-Driven Discovery: The use of machine learning and artificial intelligence to analyze large datasets is a burgeoning area in chemistry. A data-driven approach can be used to predict the properties of novel aminomethylaniline derivatives, optimize reaction conditions without extensive experimentation, and identify potential new applications by finding patterns in chemical and biological data. This strategy, which merges experimental data with computational analysis, can significantly shorten the development cycle for new materials and molecules based on the 2-(aminomethyl)aniline scaffold.
Q & A
Basic Research Question
- Storage : Keep at -20°C in airtight, light-resistant containers to prevent degradation .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Handle in fume hoods to avoid inhalation .
- Disposal : Neutralize with dilute acetic acid before incineration, adhering to EPA guidelines for amine hydrochlorides .
How can researchers resolve contradictions in reported synthesis yields (e.g., 10% vs. 96%)?
Advanced Research Question
- Mechanistic Analysis : Investigate side reactions in low-yield routes (e.g., nitrile hydrolysis in Route 1) using mass spectrometry to identify byproducts .
- Catalysis Screening : Test palladium or nickel catalysts in Route 2 to enhance selectivity. For example, Pd/C under hydrogen gas may suppress undesired pathways .
- Kinetic Studies : Use stopped-flow NMR to monitor intermediate formation rates and optimize reaction time/temperature .
What reaction mechanisms govern the reactivity of this compound in electrophilic substitutions?
Advanced Research Question
- Aromatic Substitution : The electron-rich benzene ring directs electrophiles (e.g., nitronium ions) to the para position. Steric hindrance from the aminomethyl group reduces ortho substitution .
- Amine Participation : The primary amine acts as a nucleophile in SN2 reactions, e.g., alkylation with chloroethyl derivatives. Confirm regioselectivity via -NMR coupling constants .
How is this compound utilized in polymer or material science applications?
Advanced Research Question
- Conductive Polymers : Co-polymerize with aniline derivatives (e.g., via oxidative polymerization) to create polyaniline-based materials. Characterize conductivity using four-point probe measurements .
- Crosslinking Agent : React with formaldehyde to form thermosetting resins. Analyze thermal stability via TGA (decomposition >250°C) .
What are the stability profiles of this compound under varying storage conditions?
Basic Research Question
- Thermal Stability : Decomposes above 150°C, forming NH and HCl gases (detected via FT-IR). Store below -20°C to extend shelf life (>5 years) .
- Light Sensitivity : UV exposure accelerates degradation. Use amber vials and monitor purity monthly via HPLC .
Can computational methods predict the reactivity of this compound in novel reactions?
Advanced Research Question
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Software like Gaussian or ORCA can simulate transition states .
- MD Simulations : Study solvation effects in polar solvents (e.g., DMF) to optimize reaction media. Correlate with experimental yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
